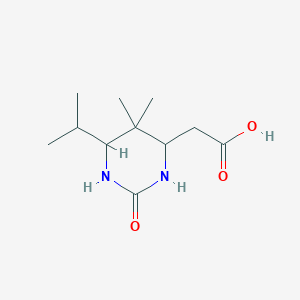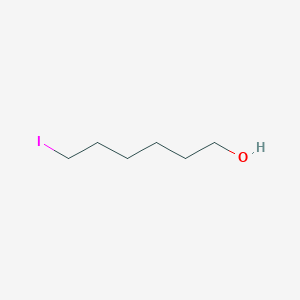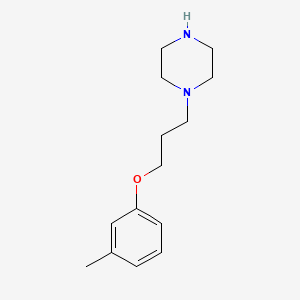
(6-Isopropyl-5,5-dimethyl-2-oxohexahydropyrimidin-4-YL)acetic acid
描述
(6-Isopropyl-5,5-dimethyl-2-oxohexahydropyrimidin-4-YL)acetic acid, or IPHDP for short, is an organic compound that has been gaining attention in the scientific community for its potential applications in research and development. IPHDP is a member of the acetic acid family and is composed of a six-membered ring system with two oxygen atoms, two nitrogen atoms, and four carbon atoms. It is a white solid at room temperature, and has a melting point of . IPHDP is a relatively new compound, and its properties and applications are still being explored.
作用机制
The mechanism of action of IPHDP is still being studied, but it is believed to involve its ability to bind to and inhibit the activity of enzymes involved in the metabolism of drugs. It is also believed to interact with proteins and other biomolecules, which may play a role in its ability to inhibit the growth of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of IPHDP are still being investigated. However, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, and it has been shown to interact with proteins and other biomolecules. It is believed that these interactions may play a role in its ability to inhibit the growth of cancer cells.
实验室实验的优点和局限性
IPHDP has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is easy to synthesize and purify. Additionally, it has a low toxicity, making it safe for use in laboratory experiments. The main limitation of IPHDP is that its mechanism of action is still not fully understood, which makes it difficult to predict its effects in different situations.
未来方向
There are several potential future directions for research on IPHDP. Further investigation into its mechanism of action is needed in order to better understand its effects on enzymes and proteins. Additionally, further research is needed to explore its potential for use in drug delivery systems and cancer treatments. Additionally, further studies are needed to investigate its potential for use in other areas, such as agriculture and food production. Finally, further research is needed to explore its potential for use in other areas, such as environmental protection and energy production.
科学研究应用
IPHDP has been used in a variety of scientific research applications. It has been studied as a potential inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Additionally, its ability to interact with proteins and other biomolecules has been studied for possible use in drug delivery systems. IPHDP has also been investigated for its potential to inhibit the growth of cancer cells.
属性
IUPAC Name |
2-(5,5-dimethyl-2-oxo-6-propan-2-yl-1,3-diazinan-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-6(2)9-11(3,4)7(5-8(14)15)12-10(16)13-9/h6-7,9H,5H2,1-4H3,(H,14,15)(H2,12,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAUWHVYDITMCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(C(NC(=O)N1)CC(=O)O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-(Methylamino)cyclohexyl]methanol](/img/structure/B3135459.png)


![1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperazine](/img/structure/B3135481.png)
![1-[2-(4-Iodophenoxy)ethyl]piperazine](/img/structure/B3135486.png)

![N-[4-(aminomethyl)phenyl]-2-methylpropanamide](/img/structure/B3135507.png)


![1-[(Anilinocarbonyl)amino]cyclopropanecarboxylic acid](/img/structure/B3135534.png)
![N'-[(1E)-(4-methoxyphenyl)methylidene]-1-(4-methylbenzenesulfonyl)piperidine-4-carbohydrazide](/img/structure/B3135537.png)
![2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)ethanol](/img/structure/B3135543.png)

